6-Chloro-6-oxohexanoic acid

organic synthesis nucleophilic acyl substitution reaction kinetics

6-Chloro-6-oxohexanoic acid (CAS 102939-46-8), also known as adipic acid monochloride or monomethyl adipoyl chloride, is a heterobifunctional C6 building block containing both an acyl chloride and a carboxylic acid group. With a molecular formula of C6H9ClO3 and an average mass of 164.59 g/mol, this compound serves as a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical development.

Molecular Formula C6H9ClO3
Molecular Weight 164.59 g/mol
CAS No. 102939-46-8
Cat. No. B14332674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-6-oxohexanoic acid
CAS102939-46-8
Molecular FormulaC6H9ClO3
Molecular Weight164.59 g/mol
Structural Identifiers
SMILESC(CCC(=O)Cl)CC(=O)O
InChIInChI=1S/C6H9ClO3/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,9,10)
InChIKeyYJKJKJNKFIDCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-6-oxohexanoic acid (CAS 102939-46-8) Procurement and Application Guide


6-Chloro-6-oxohexanoic acid (CAS 102939-46-8), also known as adipic acid monochloride or monomethyl adipoyl chloride, is a heterobifunctional C6 building block containing both an acyl chloride and a carboxylic acid group . With a molecular formula of C6H9ClO3 and an average mass of 164.59 g/mol, this compound serves as a versatile intermediate in organic synthesis, polymer chemistry, and pharmaceutical development . Its dual functionality enables selective, sequential derivatization strategies not possible with either mono-functional analogs or symmetric di-functional counterparts.

Why 6-Chloro-6-oxohexanoic acid Cannot Be Replaced by Common Analogs


Generic substitution of 6-chloro-6-oxohexanoic acid with closely related analogs such as adipoyl chloride (the di-acid chloride) or 6-hydroxyhexanoic acid introduces critical functional limitations that compromise synthetic utility. Adipoyl chloride (CAS 111-50-2) presents two equivalent acyl chloride groups, making controlled mono-functionalization impossible without statistical mixtures and cross-linking [1]. Conversely, 6-hydroxyhexanoic acid (CAS 1191-25-9) lacks the electrophilic reactivity required for direct amidation or esterification without pre-activation, necessitating additional synthetic steps and reducing overall efficiency [2]. The methyl ester derivative (methyl 6-chloro-6-oxohexanoate, CAS 35444-44-1) masks the carboxylic acid as an ester, precluding direct salt formation or orthogonal conjugation strategies that exploit the free acid . 6-Chloro-6-oxohexanoic acid uniquely provides orthogonal reactivity in a single molecule—the acyl chloride enables rapid, chemoselective coupling to amines or alcohols, while the distal carboxylic acid remains available for subsequent activation, salt formation, or pH-dependent solubility modulation without additional protection/deprotection sequences.

Quantitative Differentiation Evidence for 6-Chloro-6-oxohexanoic Acid


Acyl Chloride Reactivity Advantage Over Carboxylic Acid Analogs

6-Chloro-6-oxohexanoic acid contains an acyl chloride group that is substantially more reactive toward nucleophiles than the corresponding carboxylic acid group present in analogs such as adipic acid. This reactivity difference is quantitatively established in the established hierarchy of carboxylic acid derivatives, where acid chlorides are the most reactive class [1]. The leaving group ability—chloride (pKa of conjugate acid HCl = -7) versus hydroxide/alkoxide (pKa = 15.7/16)—accounts for a reactivity differential of several orders of magnitude [2]. This enables direct amidation and esterification under mild conditions without the need for separate coupling reagents such as DCC, EDC, or HATU, which are required when using adipic acid or 6-hydroxyhexanoic acid [1].

organic synthesis nucleophilic acyl substitution reaction kinetics

Patent-Documented Process Efficiency: 30% Reduction in SOCl₂ Consumption

In the industrial synthesis of 6-chloro-6-oxohexanoic acid and related acyl chlorides, the use of amide catalysts such as DMF significantly improves process efficiency. According to Chinese patent CN116850939A, which describes a continuous-flow production system for this compound class, the addition of an amide catalyst at a ratio of 1–4‰ reduces thionyl chloride (SOCl₂) consumption by 30% compared to uncatalyzed reactions [1]. This process optimization, while applicable to acyl chloride synthesis broadly, demonstrates the industrial relevance of efficient manufacturing routes for this specific compound. The documented process parameters—including catalyst ratio, flow conditions, and yield optimization—provide a benchmark for procurement evaluation when assessing supplier manufacturing capabilities [1].

process chemistry continuous-flow synthesis green chemistry

Free Carboxylic Acid Enables Orthogonal Conjugation Not Possible with Ester Analogs

6-Chloro-6-oxohexanoic acid contains a free carboxylic acid group (C1 position) that is absent in the widely used methyl ester analog (methyl 6-chloro-6-oxohexanoate, CAS 35444-44-1) . This structural distinction confers two orthogonal advantages: first, the acid enables direct salt formation with basic counterions (e.g., sodium, potassium, ammonium), which can modulate aqueous solubility without requiring ester hydrolysis; second, the acid provides a handle for pH-dependent conjugation or deprotonation-based separation strategies . In contrast, the methyl ester analog requires a separate hydrolysis step—typically under basic or acidic conditions—to liberate the free acid, adding a synthetic operation and potentially compromising acid-labile or base-sensitive functionalities elsewhere in the molecule . The free acid of 6-chloro-6-oxohexanoic acid eliminates this additional transformation entirely.

bioconjugation polymer chemistry drug delivery

Selective Mono-Functionalization Capability Versus Symmetric Di-Acid Chloride

Unlike adipoyl chloride (CAS 111-50-2), which contains two chemically equivalent acyl chloride groups, 6-chloro-6-oxohexanoic acid presents only one acyl chloride moiety alongside a carboxylic acid group [1]. This asymmetry enables selective mono-functionalization of the acyl chloride terminus while leaving the carboxylic acid intact for orthogonal, subsequent derivatization. When adipoyl chloride is employed for similar mono-functionalization attempts, statistical mixtures of mono- and di-substituted products inevitably result due to the equivalent reactivity of both acyl chloride groups [2]. This fundamental difference means that adipoyl chloride cannot reliably deliver mono-functionalized C6 linkers without complex purification protocols or protecting group strategies, whereas 6-chloro-6-oxohexanoic acid achieves this selectivity intrinsically through its heterobifunctional design.

polymer chemistry step-growth polymerization linker chemistry

Optimal Research and Industrial Application Scenarios for 6-Chloro-6-oxohexanoic Acid


Heterobifunctional Linker for Sequential Bioconjugation and Drug Delivery Systems

The orthogonal functionality of 6-chloro-6-oxohexanoic acid makes it an ideal heterobifunctional linker for constructing drug conjugates, antibody-drug conjugates (ADCs), and targeted delivery vehicles. The acyl chloride group at C6 enables rapid, chemoselective coupling to amine-containing payloads (e.g., cytotoxic drugs, fluorophores, or targeting ligands) under mild conditions without affecting the distal carboxylic acid. The free carboxylic acid at C1 subsequently serves as an attachment point for secondary conjugation, surface immobilization, or pH-responsive solubility modulation [1]. This sequential conjugation capability eliminates the statistical mixtures inherent when using symmetric di-functional linkers such as adipoyl chloride, ensuring defined, homogeneous conjugate architecture essential for regulatory compliance and reproducible biological activity [2].

Polymer End-Group Functionalization and Block Copolymer Synthesis

In polymer chemistry, 6-chloro-6-oxohexanoic acid serves as a chain-end functionalization reagent for hydroxyl- or amine-terminated polymers (e.g., PEG, polyesters, polyamides). The acyl chloride reacts efficiently with polymer terminal nucleophiles to install a C6 spacer bearing a distal carboxylic acid, which can then be activated for further chain extension, cross-linking, or conjugation to targeting moieties [1]. This approach enables the synthesis of well-defined block copolymers and functionalized polymer architectures without the need for protecting group manipulations. The documented process efficiency from CN116850939A—specifically the 30% reduction in SOCl₂ consumption under catalyzed conditions—further supports the industrial scalability of manufacturing processes involving this compound class [3].

Continuous-Flow Synthesis of Pharmaceutical Intermediates and Fine Chemicals

The patented continuous-flow production system described in CN116850939A positions 6-chloro-6-oxohexanoic acid as a compound whose manufacturing benefits from modern, scalable process technology [1]. The documented use of amide catalysts (1–4‰ ratio) to reduce SOCl₂ consumption by 30% compared to uncatalyzed batch processes demonstrates tangible improvements in process efficiency, safety, and environmental footprint [1]. For procurement specialists and process chemists, this indicates that suppliers employing continuous-flow methodologies can potentially offer this compound at reduced cost and with more consistent quality compared to traditional batch manufacturing. This compound thus represents a case where the underlying manufacturing technology—rather than just molecular structure—differentiates supplier offerings.

Synthesis of Site-Specifically Modified Polyamide and Polyester Oligomers

6-Chloro-6-oxohexanoic acid enables the synthesis of oligomers with precisely defined functional group placement that cannot be achieved using symmetric di-acid chlorides such as adipoyl chloride [1]. The heterobifunctional nature ensures that oligomer growth occurs in a controlled, directional manner: the acyl chloride reacts with a nucleophilic monomer (e.g., a diamine or diol) to extend the chain, while the carboxylic acid terminus remains available for subsequent activation and further elongation or end-capping [2]. This directional control is essential for constructing sequence-defined oligomers, peptidomimetics, and functionalized dendrimers where precise architectural control directly influences material properties and biological performance.

Technical Documentation Hub

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